molecular formula C10H22Cl2O7P2 B14400422 Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate CAS No. 88406-08-0

Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate

Cat. No.: B14400422
CAS No.: 88406-08-0
M. Wt: 387.13 g/mol
InChI Key: GPWAPKOSSHOXHH-UHFFFAOYSA-N
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Description

Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate is an organophosphorus compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two diethyl phosphonate groups and two 2-chloroethoxy groups attached to a central phosphoryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate typically involves the reaction of diethyl phosphite with 2-chloroethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the diethyl phosphonate group . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction is typically carried out in a solvent such as toluene or dichloromethane to facilitate the mixing of reactants and control the reaction temperature. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Bis(2-chloroethyl) phosphonate
  • Diethyl (2-chloroethyl)phosphonate

Uniqueness

Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical modifications .

Properties

CAS No.

88406-08-0

Molecular Formula

C10H22Cl2O7P2

Molecular Weight

387.13 g/mol

IUPAC Name

bis(2-chloroethyl) 1-diethoxyphosphorylethyl phosphate

InChI

InChI=1S/C10H22Cl2O7P2/c1-4-15-20(13,16-5-2)10(3)19-21(14,17-8-6-11)18-9-7-12/h10H,4-9H2,1-3H3

InChI Key

GPWAPKOSSHOXHH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)OP(=O)(OCCCl)OCCCl)OCC

Origin of Product

United States

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